
3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, also known as TMTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TMTB belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that derivatives structurally related to "3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide" demonstrate significant anticancer activities. For instance, substituted benzamides with trimethoxyphenyl-thiadiazole moieties have been evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activity, highlighting the importance of structural features such as the trimethoxy and thiadiazolyl groups in determining biological activity (Ravinaik et al., 2021).
Antimicrobial Agents
Another area of application for related compounds is in antimicrobial activity. For example, thiazole derivatives have been synthesized and tested as antimicrobial agents, showcasing the potential of thiadiazole moieties to contribute to effective antimicrobial properties. This includes work on compounds exhibiting potent activity against a range of bacterial and fungal pathogens (Chawla, 2016).
Fluorescence and Photophysical Properties
Derivatives of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, including those with various substituents, have been synthesized and their photophysical properties studied. These compounds display remarkable fluorescence characteristics, such as large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, indicating their potential application in materials science, particularly in the development of fluorescent probes and materials (Kan Zhang et al., 2017).
Nematocidal Activity
Furthermore, novel oxadiazole derivatives containing thiadiazole amide groups have demonstrated effective nematocidal activities. This suggests the potential utility of such structures in agricultural sciences, especially in the development of new nematicides to control parasitic nematodes that affect plant health (Dan Liu et al., 2022).
Mécanisme D'action
Target of Action
The compound 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is part of a larger group of compounds known as Trimethoxyphenyl (TMP) derivatives . TMP derivatives have been found to interact with several targets, including tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The TMP group in the compound plays a critical role in fitting into the binding sites of its targets . For instance, TMP derivatives have been found to inhibit tubulin polymerization, a crucial process in cell division . The compound may also interact with its targets to trigger changes such as caspase activation, down-regulation of ERK2 protein, and inhibition of ERKs phosphorylation .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, by inhibiting tubulin polymerization, the compound can disrupt the formation of the mitotic spindle, thereby halting cell division . Similarly, by inhibiting Hsp90, the compound can disrupt protein folding and degrade client proteins, affecting multiple signaling pathways .
Result of Action
The compound’s interaction with its targets and the subsequent disruption of biochemical pathways can lead to various cellular effects. For instance, the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis . Similarly, the inhibition of Hsp90 can lead to the degradation of client proteins and disruption of cellular homeostasis .
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-13-9-12(10-14(24-2)15(13)25-3)16(22)19-18-20-17(26-21-18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWAZPJCBMVORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

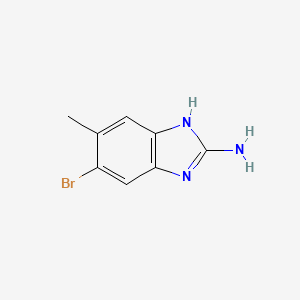
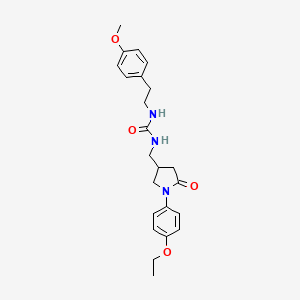
![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836136.png)
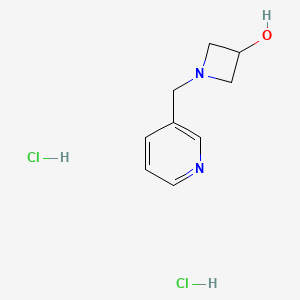
![N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2836139.png)
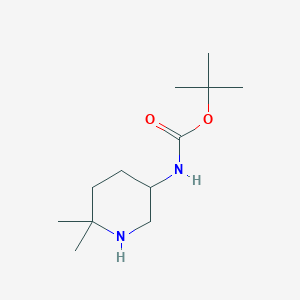
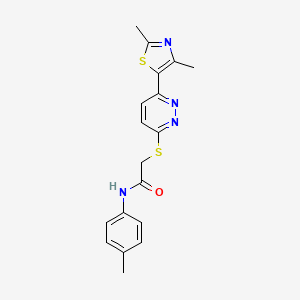
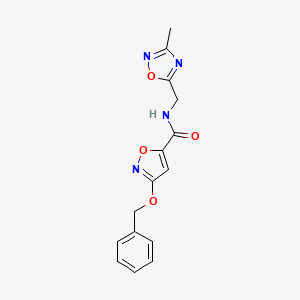
![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B2836147.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)
![2-(3-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2836149.png)
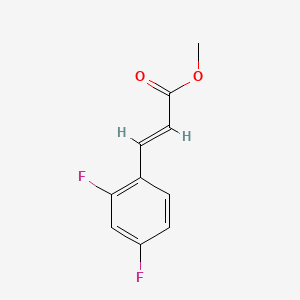
![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(phenylacetyl)prop-2-enehydrazide](/img/structure/B2836152.png)
